molecular formula C29H26O5 B14603447 1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one CAS No. 60840-18-8

1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one

Cat. No.: B14603447
CAS No.: 60840-18-8
M. Wt: 454.5 g/mol
InChI Key: LQEQIYOQGAKNGY-UHFFFAOYSA-N
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Description

1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one is a complex organic compound characterized by the presence of multiple benzyloxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one typically involves the protection of hydroxyl groups using benzyl groups. One common method is the Williamson Ether Synthesis, where the initial deprotonation of the alcohol is followed by reaction with benzyl bromide . The use of bases such as sodium hydride (NaH) or silver oxide (Ag2O) can facilitate selective substitution . Another method involves the use of benzyl trichloroacetimidate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of stable crystalline reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) in the presence of trifluoromethanesulfonic acid has been reported to afford benzyl ethers in good yields .

Chemical Reactions Analysis

Types of Reactions

1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives, while reduction may yield alcohols or hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one is unique due to its specific arrangement of benzyloxy groups and its ability to undergo a wide range of chemical reactions. Its stability and versatility make it a valuable compound in various fields of research .

Properties

CAS No.

60840-18-8

Molecular Formula

C29H26O5

Molecular Weight

454.5 g/mol

IUPAC Name

1-[2-hydroxy-3,4,6-tris(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C29H26O5/c1-21(30)27-25(32-18-22-11-5-2-6-12-22)17-26(33-19-23-13-7-3-8-14-23)29(28(27)31)34-20-24-15-9-4-10-16-24/h2-17,31H,18-20H2,1H3

InChI Key

LQEQIYOQGAKNGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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